4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a chemical compound classified as a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds that are structurally similar to pyridines and are known for their diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in drug development due to its biological properties.
The synthesis of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the condensation reaction of specific aromatic aldehydes with guanidine derivatives. This reaction can be catalyzed by acids or bases to facilitate the formation of the pyrimidine structure.
The molecular structure of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with two methoxyphenyl groups at the 4 and 6 positions. The structural formula can be represented as follows:
InChI=1S/C18H17N3O/c1-12-7-9-13(10-8-12)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21)
This notation provides insight into the arrangement of atoms within the molecule.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of approximately 293.35 g/mol .
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions typical for pyrimidine derivatives:
The specific outcomes of these reactions depend on the reagents used and environmental conditions such as pH and temperature.
The mechanism of action for 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors. It has been studied for its potential:
Relevant data regarding melting point or boiling point is often dependent on specific synthesis methods or purity levels achieved during isolation .
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific applications:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: